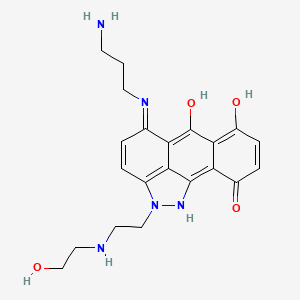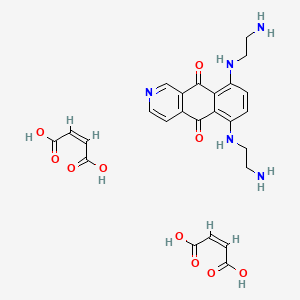
依沃替尼
描述
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . It is specifically activated under the low oxygen or “hypoxic” conditions typical of solid tumor cancer cells . It is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide .
Molecular Structure Analysis
Evofosfamide has a molecular formula of C9H16Br2N5O4P . It is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard .
Chemical Reactions Analysis
Evofosfamide is activated by a process that involves a 1-electron (1 e −) reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug .
Physical And Chemical Properties Analysis
Evofosfamide has a molecular weight of 449.04 g/mol . It is a small molecule and is currently in the investigational stage .
科学研究应用
Exploiting Hypoxia in Cancer Therapy
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug (HAP) that has been extensively studied for its potential to exploit hypoxia in cancer therapy . Hypoxia is a common feature of most solid tumors and generally results in a poor response to radiation and chemotherapy .
Use in Solid Tumors
Evofosfamide has been investigated for use in the treatment of solid tumors . It’s a prodrug that becomes active in hypoxic conditions, which are common in solid tumors .
Dose Response Study
The efficacy of Evofosfamide has been evaluated through dose response curves and the calculation of the 50% inhibition concentration (IC 50) .
Combination with Dexamethasone
In a Phase I/II study, Evofosfamide was administered intravenously over 30 to 60 minutes with a fixed oral 40-mg dose of dexamethasone on days 1, 4, 8, and 11 of a 21-day cycle .
Resistance to Chemotherapy
Evofosfamide is a prodrug that alleviates hypoxia, a condition that can mediate resistance to chemotherapy . By alleviating hypoxia, Evofosfamide may enhance the effectiveness of chemotherapy treatments .
作用机制
Target of Action
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . Its primary targets are the hypoxic regions of solid tumors . Hypoxia, or low oxygen conditions, is a common feature of many solid tumors and is associated with resistance to radiation and many forms of chemotherapy . Evofosfamide is designed to exploit this characteristic by selectively targeting these hypoxic regions .
Mode of Action
Evofosfamide is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . The compound is activated by a process that involves a 1-electron reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug . In the presence of oxygen (normoxia), the radical anion prodrug reacts rapidly with oxygen to generate the original prodrug and superoxide . Therefore, evofosfamide is relatively inert under normal oxygen conditions, remaining intact as a prodrug . When exposed to severe hypoxic conditions (< 05% O2; hypoxic zones in many tumors), the radical anion undergoes irreversible fragmentation, releasing the active drug Br-IPM and an azole derivative .
Biochemical Pathways
The biochemical pathway of evofosfamide involves the conversion of the prodrug to its active form, Br-IPM, under hypoxic conditions . This process is mediated by cellular reductases and involves the generation of a radical anion prodrug . The active drug, Br-IPM, is a DNA cross-linking agent . The cross-linking of DNA can interfere with the process of DNA replication and transcription, leading to cell death .
Pharmacokinetics
The pharmacokinetics of evofosfamide are influenced by the hypoxic conditions in which it is activated . Under normoxic conditions, evofosfamide remains relatively inert, limiting its bioavailability . Under hypoxic conditions, the prodrug is activated and the active drug br-ipm is released . The details of the absorption, distribution, metabolism, and excretion (ADME) properties of evofosfamide are still under investigation .
Result of Action
Upon activation in oxygen-deficient zones, evofosfamide is converted selectively to its active form, dibromo isophosphoramide mustard, a potent alkylator . The hypoxic cells are exposed to high concentrations of the released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor .
Action Environment
The action of evofosfamide is significantly influenced by the environmental conditions within the tumor. Specifically, the hypoxic conditions found in many solid tumors provide the environment necessary for the activation of evofosfamide . The degree of hypoxia within the tumor can therefore influence the efficacy of evofosfamide . Additionally, factors such as the presence of cellular reductases and the oxygen concentration can also influence the stability and action of evofosfamide .
安全和危害
未来方向
Despite the failure of phase III clinical trials, research on Evofosfamide is still ongoing . The belief is that the agent would have a valuable future, especially in the treatment of aggressive HPV-negative head and neck squamous cell carcinoma . The importance of biomarkers is expected to increase as more combinations are approved .
属性
IUPAC Name |
2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJWRPJDTDGERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238721 | |
| Record name | Evofosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TH-302 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, TH-302 is converted selectively to the drug's active form, dibromo isophosphoramide mustard, a potent alkylator. TH-302 targets levels of severe hypoxia that are found in tumors but are rare in normal tissues - this is how selective targeting of the tumor occurs. After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor. | |
| Record name | Evofosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Evofosfamide | |
CAS RN |
918633-87-1 | |
| Record name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918633-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evofosfamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evofosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Evofosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVOFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)
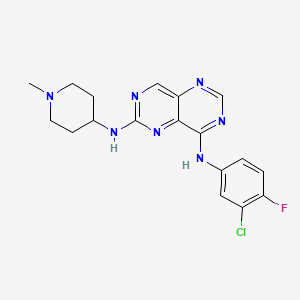
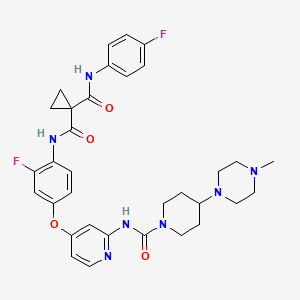
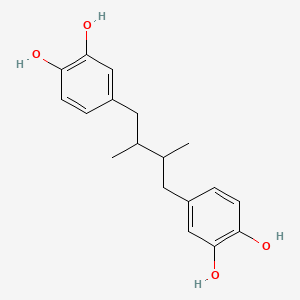


![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)
